molecular formula C19H17NO2S B2631576 (E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide CAS No. 13735-92-7

(E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide

Cat. No. B2631576
CAS RN: 13735-92-7
M. Wt: 323.41
InChI Key: WWXYQKMYQSEYPS-UHFFFAOYSA-N
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Description

(E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide, also known as MEN 11420, is a compound that has shown potential in scientific research applications due to its unique properties. This compound is a sulfonamide derivative that has a naphthalene ring and a phenylethene moiety. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail. In

Scientific Research Applications

  • Antibacterial and Enzyme Inhibition Properties : Naphthalene sulfonamide derivatives exhibit potent antibacterial activities and moderate to weak enzyme inhibition properties (Abbasi et al., 2015).

  • Protein Kinase Inhibition : Certain naphthalenesulfonamides, when modified, have been found to inhibit protein kinases, crucial in regulating various cellular processes (Hidaka et al., 1984).

  • Fluorescence Sensing and Imaging : Naphthalene-based sulfonamide Schiff bases are used as fluorescence turn-on probes for the selective detection of metal ions, such as Al3+, in biological systems (Mondal et al., 2015).

  • Asymmetric Synthesis and Catalysis : Naphthalene derivatives have been used in the enantioselective synthesis of various compounds, demonstrating their utility in asymmetric catalysis (Liu et al., 2009).

  • Antioxidant Activities : Some naphthalene compounds exhibit significant antioxidant properties, which could have implications in pharmaceutical and food industries (Ozen et al., 2018).

  • Plant Growth and Ethylene Response : Naphthalenesulfonamide derivatives have been shown to induce triple responses in plants, similar to ethylene, suggesting their use in agricultural research (Oh et al., 2017).

  • Androgen Receptor Antagonism : Some naphthalene carbohydrazides exhibit androgen receptor antagonism, indicating potential in prostate cancer therapy (Blanco et al., 2012).

  • Antimicrobial Activity : New derivatives of naphthalene have shown notable antimicrobial activities, emphasizing their potential in developing new antimicrobial agents (Evren et al., 2020).

  • Functionalized Naphthalene Derivatives Synthesis : Research on reactions involving sulfoxonium ylides and α-diazocarbonyl compounds has led to the formation of functionalized naphthalene derivatives (Chen et al., 2019).

  • Antihyperglycemic Activity : Some naphthalenyl oxathiadiazole oxides have been tested for antihyperglycemic activity, suggesting their use in diabetes mellitus treatment (Ellingboe et al., 1993).

properties

IUPAC Name

(E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-20(19-12-11-17-9-5-6-10-18(17)15-19)23(21,22)14-13-16-7-3-2-4-8-16/h2-15H,1H3/b14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXYQKMYQSEYPS-BUHFOSPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=CC=CC=C2C=C1)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC2=CC=CC=C2C=C1)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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